

parthenolide and reactive oxygen species ROS

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Compound Focus: Parthenolide

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Parthenolide: Mechanisms of Action on ROS

Parthenolide (PTL) is a sesquiterpene lactone derived from the feverfew plant (*Tanacetum parthenium*) and exerts its effects through multiple interconnected pathways related to ROS [1] [2] [3]. Its action is highly context-dependent, primarily determined by the cell type.

The compound's core mechanisms and their consequences are summarized in the table below:

Mechanism of Action	Biological Consequence	Context of Action
Inhibition of NF-κB signaling pathway [2] [4] [5]	Reduces expression of pro-inflammatory genes; protects non-cancer cells from inflammation-induced ROS.	Anti-inflammatory, organ protection (e.g., sepsis, neuropathy) [1] [4].
Direct targeting of ROS and antioxidant defenses [1] [5]	Boosts cellular antioxidant capacity (e.g., GSH, SOD); directly scavenges ROS.	Protection of normal cells (e.g., vascular endothelial cells, Leydig cells) [4] [5].
Inhibition of NLRP3 Inflammasome [1]	Attenuates caspase-1 activation and release of pro-inflammatory cytokines (IL-1 β , IL-18).	Mitigation of neuroinflammation in diabetic neuropathy [1].

Mechanism of Action	Biological Consequence	Context of Action
Induction of ROS in cancer cells [2]	Triggers excessive ROS production, overwhelming cellular redox balance.	Selective cytotoxicity and apoptosis in tumor cells [2].
Modulation of Mitochondrial Function [1] [4]	Improves mitochondrial membrane potential, oxygen consumption rate; reduces mitochondrial fission.	Attenuation of mitochondrial dysfunction-induced apoptosis [1] [4].

Quantitative Data on Parthenolide's Efficacy

Recent studies provide quantitative insights into PTL's effects, showcasing its potency and therapeutic potential.

Table 1: In Vitro and Molecular Docking Data

Study Model	Target / Process	Key Finding (Effect of PTL)	Reference
Molecular Docking	NLRP3 Protein	Binding affinity: -8.3 kcal/mol [1]	[1]
Molecular Docking	DRP1 Protein	Binding affinity: -7.4 kcal/mol [1]	[1]
Molecular Docking	NF-κB (p65)	Binding affinity: -6.585 kcal/mol [5]	[5]
LPS-stimulated VECs	Mitochondrial OCR	Increased oxygen consumption rate [4]	[4]
LPS-stimulated VECs	Intracellular ROS	Reduced ROS production [4]	[4]

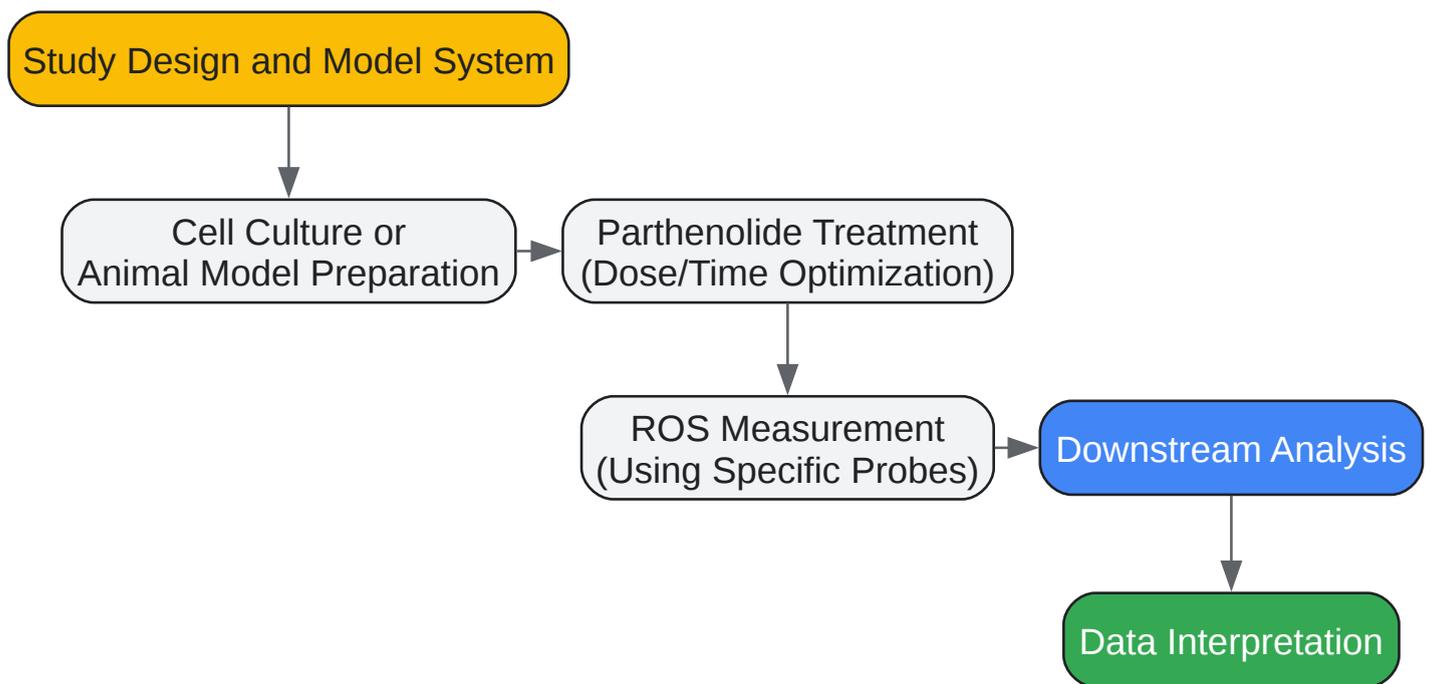
Table 2: In Vivo Efficacy in Disease Models

Disease Model	Species	PTL Dose	Key Outcome	Reference
Diabetic Neuropathy	Rat	5 mg/kg	Improved pain response, reduced oxidative stress & inflammation [1]	[1]

Disease Model	Species	PTL Dose	Key Outcome	Reference
Sepsis-induced Coagulopathy	Rat	5 mg/kg (iv)	Increased 7-day survival, improved coagulation, reduced lung injury [4]	[4]
Nanoplastic-induced Testicular Toxicity	Mouse	<i>Dose not specified</i>	Restored testosterone levels, reduced testicular damage [5]	[5]

Experimental Protocols for ROS Research

To ensure reliable and interpretable results in ROS research, following rigorous methodologies is crucial. Below is a generalized workflow for such investigations, integrating advice from consensus guidelines [6].



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Experimental workflow for ROS studies.

Key Experimental Considerations and Methods

- **Model Systems:**

- **In Vivo:** Commonly used models include **cecal ligation and puncture (CLP) for sepsis** [4] and **streptozotocin-induced diabetic neuropathy** [1]. Animals are typically treated with PTL via intravenous or intraperitoneal injection, with doses around **5 mg/kg** showing efficacy [1] [4].
- **In Vitro:** Studies often use primary cells (e.g., Vascular Endothelial Cells - VECs) or cell lines (e.g., TM3 Leydig cells) stimulated with inflammatory agents like **LPS (e.g., 1 µg/mL)** to induce oxidative stress [4] [5]. PTL is then applied to the culture medium.

- **ROS Measurement - Critical Guidelines:** The field has moved away from non-specific probes. It is essential to select the right tool for the specific ROS of interest [6] [7].

- **For Superoxide ($O_2^{\bullet-}$):** The most reliable method is using **dihydroethidium (DHE) or its mitochondrial-targeted analog MitoSOX Red**, followed by **HPLC separation** to specifically quantify the superoxide-specific product **2-hydroxyethidium (2-OH-E⁺)**. Simple fluorescence microscopy can overestimate superoxide due to interference from non-specific oxidation [7].
- **For Hydrogen Peroxide (H_2O_2):**
 - **Intracellular H_2O_2 :** Use **genetically encoded probes like roGFP2-Orp1 or HyPer**, which provide specificity and subcellular resolution [6] [8].
 - **Extracellular H_2O_2 (e.g., from isolated mitochondria or cells):** The **Amplex Red/horseradish peroxidase (HRP) assay** is highly specific and sensitive. **Important:** Add **SOD** to the assay to convert any superoxide to H_2O_2 and ensure accurate quantification [7].
- **Probes to Avoid or Use with Extreme Caution:**
 - **Dichlorodihydrofluorescein diacetate (H_2DCFDA / $DCFH-DA$):** This probe is oxidized by various reactive species and can itself produce ROS, leading to artifacts. It is not recommended for measuring specific ROS like H_2O_2 [6] [7].
 - **Dihydrorhodamine (DHR):** Similarly, it lacks specificity for peroxynitrite and can be influenced by cellular reductants [7].

- **Downstream Analyses:**

- **Western Blotting:** To confirm mechanism of action, such as inhibition of NF- κ B pathway components (e.g., reduced nuclear p65), downregulation of pro-inflammatory cytokines (TNF- α), or changes in mitochondrial dynamics proteins (DRP1, OPA1) [1] [4] [5].
- **Mitochondrial Function Assays:** Key parameters include **Mitochondrial Membrane Potential (measured with JC-1 dye)** and **Oxygen Consumption Rate (OCR, measured with a Seahorse Analyzer)** [4].
- **Molecular Docking:** Used to predict the binding affinity and interaction between PTL and target proteins like NLRP3, NF- κ B, or DRP1 [1] [5].

Future Perspectives and Nanotechnology

A promising advancement is the development of **Nano-Parthenolide (N-PTL)**. Using nanotechnology to formulate PTL into nanoparticles has been shown to **enhance its stability, bioavailability, and therapeutic efficacy** in a sepsis model compared to the native compound, offering a potential path for clinical translation [4].

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